Home > Products > Screening Compounds P37670 > {[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine
{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine - 1096813-24-9

{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine

Catalog Number: EVT-1727994
CAS Number: 1096813-24-9
Molecular Formula: C14H21FN2O
Molecular Weight: 252.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH66712)

    • Compound Description: SCH66712 is a mechanism-based inactivator of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. [, , ] It exhibits type II binding to CYP3A4 and forms a protein adduct with CYP2D6, leading to enzyme inactivation. [] Studies suggest that the phenyl group on the imidazole ring of SCH66712 undergoes oxidation by CYP2D6, potentially leading to the formation of a reactive methylene quinone intermediate. []

    (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496)

    • Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently under investigation in phase I clinical trials for treating advanced estrogen receptor (ER)-positive breast cancer. [] Its development stemmed from identifying the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a novel, drug-like ER ligand. []

    N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, sodium salt monohydrate

    • Compound Description: This compound is a crystalline form of an HIV treatment drug. It's incorporated into pharmaceutical compositions to treat AIDS or HIV infection. []

    5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles

    • Compound Description: This series of benzoxazoles incorporates fluorine and piperazine moieties, aiming to develop potential anticancer agents. [] Their cytotoxicity was assessed on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes, revealing potential anticancer activity for some derivatives. []

    (S)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid and (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

    • Compound Description: These two enantiomers were synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, respectively. [] The compounds showed selective antitumor activities in vitro, with the R-configuration potentially contributing to its activity. []

    (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

    • Compound Description: Talazoparib is a potent PARP1 and PARP2 inhibitor with a novel stereospecific dual chiral-center-embedded structure. [] It exhibits excellent potency against these enzymes and inhibits PARP-mediated PARylation in cells. [] Talazoparib is orally bioavailable and has shown promising antitumor efficacy in preclinical models of BRCA1 mutant breast cancer, leading to its evaluation in phase 2 and 3 clinical trials. []

    4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

    • Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor designed to improve the pharmacokinetic and toxicological properties of its predecessor, CJ-12,918. [] Modifications to reduce lipophilicity and enhance metabolic stability resulted in improved bioavailability and a better toxicological profile compared to CJ-12,918. []

    4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

    • Compound Description: TG100801 is a prodrug designed for topical administration to treat age-related macular degeneration (AMD). [] It's designed to deliver compound 5 (4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol) to the back of the eye effectively. [] TG100801 exhibits good ocular pharmacokinetics, minimal systemic exposure, and promising efficacy in a laser-induced choroidal neovascularization model. []
    • Related Compound:
      • 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5) - This compound is a dual inhibitor of VEGFr2 and Src family kinases and is the active metabolite of TG100801. [] While 5 shares some structural similarities with {[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine, including the presence of a substituted phenyl ring and a piperidine moiety, the overall structures and target profiles are distinct.

    (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

    • Compound Description: BMS-986169, a novel intravenous GluN2B negative allosteric modulator, is under investigation for potential use in treating treatment-resistant depression (TRD). [] It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. [] Preclinical studies demonstrated BMS-986169's antidepressant-like effects, supporting its further evaluation as a novel intravenous agent for TRD. []
    • Compound Description: TG100435 is an orally active, multi-targeted Src family kinase inhibitor with promising anticancer activity. [, ] TG100855, its major N-oxide metabolite, also demonstrates potent kinase inhibition. [, ] Interestingly, TG100435 and TG100855 can be interconverted metabolically, with flavin-containing monooxygenases (FMOs) primarily responsible for the N-oxidation of TG100435, and cytochrome P450 reductase seemingly involved in the retroreduction of TG100855. []
Overview

{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of a fluorine atom and a piperidine ring, which contribute to its unique chemical behavior and potential biological activity. This compound is of interest in pharmaceutical chemistry due to its structural features that may influence its interaction with biological targets.

Source and Classification

This compound can be classified under the category of fluorinated amines, which are known for their diverse applications in medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. The presence of the piperidine moiety suggests potential applications in drug design, particularly for central nervous system targets.

Synthesis Analysis

Methods

The synthesis of {[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine can be approached through several synthetic routes, commonly involving:

  1. N-Alkylation Reactions: This involves the alkylation of a piperidine derivative with a suitable alkyl halide.
  2. Fluorination Reactions: The introduction of fluorine can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide or other electrophilic fluorinating reagents.

Technical Details

A typical synthetic route might involve:

  • Starting with 4-methoxypiperidine and a suitable phenolic precursor.
  • Utilizing a base to facilitate the nucleophilic attack on the electrophilic carbon center.
  • Following this, a fluorination step to introduce the fluorine atom at the appropriate position on the aromatic ring.

The yield and purity of the final product are critical parameters, often optimized through various purification techniques such as recrystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular structure of {[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine can be represented as follows:

  • Molecular Formula: C14_{14}H20_{20}F1_{1}N2_{2}O
  • Molecular Weight: Approximately 250.33 g/mol

Data

The compound features:

  • A piperidine ring contributing to its basicity.
  • A methoxy group that may enhance lipophilicity and affect binding interactions.
  • A fluorine atom that can influence metabolic stability and receptor interactions.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amines and aromatic compounds, including:

  1. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Acylation Reactions: The amine can undergo acylation to form amides.
  3. Reductive Amination: This could be employed for further modifications leading to more complex structures.

Technical Details

Understanding reaction conditions such as temperature, solvent choice, and catalysts is crucial for optimizing yields and minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for compounds like {[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine typically involves:

  1. Receptor Binding: The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
  2. Signal Transduction Modulation: Binding may lead to conformational changes in receptors, altering downstream signaling pathways.

Data

Studies on similar compounds suggest that fluorination can enhance binding affinity due to improved interactions with hydrophobic pockets in target proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Likely soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Fluorinated compounds often exhibit enhanced stability against metabolic degradation.
  • Reactivity: The presence of both amine and aromatic functionalities allows for diverse reactivity patterns.

Relevant data indicate that compounds with similar structures often exhibit significant biological activity, warranting further investigation into their pharmacological profiles.

Applications

Scientific Uses

The primary applications of {[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine include:

  1. Pharmaceutical Development: As a lead compound in drug discovery targeting neurological disorders.
  2. Biochemical Research: Investigating mechanisms of action related to neurotransmitter modulation and receptor interactions.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex molecules or libraries for screening purposes.

Properties

CAS Number

1096813-24-9

Product Name

{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine

IUPAC Name

1-[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]-N-methylmethanamine

Molecular Formula

C14H21FN2O

Molecular Weight

252.33 g/mol

InChI

InChI=1S/C14H21FN2O/c1-16-10-11-9-12(15)3-4-14(11)17-7-5-13(18-2)6-8-17/h3-4,9,13,16H,5-8,10H2,1-2H3

InChI Key

ZBVYVMUUGAGGGY-UHFFFAOYSA-N

SMILES

CNCC1=C(C=CC(=C1)F)N2CCC(CC2)OC

Canonical SMILES

CNCC1=C(C=CC(=C1)F)N2CCC(CC2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.